Cas no 90004-90-3 (2-(2-Bromophenoxy)acetonitrile)

2-(2-Bromophenoxy)acetonitrile is a brominated aromatic compound featuring an acetonitrile functional group attached via an ether linkage. This versatile intermediate is particularly valuable in organic synthesis, serving as a key precursor for pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive nitrile group enables further functionalization, while the bromine substituent offers opportunities for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The compound’s stability under standard conditions ensures reliable handling and storage. Its well-defined structure and high purity make it suitable for precise synthetic applications, particularly in constructing complex heterocyclic frameworks. Researchers favor this compound for its consistent performance in nucleophilic substitution and cyclization reactions.
2-(2-Bromophenoxy)acetonitrile structure
90004-90-3 structure
Product Name:2-(2-Bromophenoxy)acetonitrile
CAS No:90004-90-3
MF:C8H6BrNO
MW:212.043341159821
MDL:MFCD00798567
CID:91009
PubChem ID:2734208
Update Time:2025-06-27

2-(2-Bromophenoxy)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Bromophenoxyacetonitrile
    • 2-(2-Bromophenoxy)acetonitrile
    • 2-BROMOPHENOXYACETONITRILE, 99
    • 2-(2-Bromophenoxy)acetonitrile (ACI)
    • Acetonitrile, (2-bromophenoxy)- (9CI)
    • Acetonitrile, (o-bromophenoxy)- (7CI)
    • (2-Bromophenoxy)acetonitrile
    • 2-(o-Bromophenoxy)acetonitrile
    • Z54684411
    • SCHEMBL521099
    • CS-0128259
    • J-505553
    • DTXSID90370163
    • E81477
    • 90004-90-3
    • VNMBGABMQPZLCO-UHFFFAOYSA-N
    • AS-60385
    • MFCD00798567
    • 2-(2-Bromophenoxy)-acetonitrile
    • AKOS000171114
    • MDL: MFCD00798567
    • Inchi: 1S/C8H6BrNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2
    • InChI Key: VNMBGABMQPZLCO-UHFFFAOYSA-N
    • SMILES: N#CCOC1C(Br)=CC=CC=1

Computed Properties

  • Exact Mass: 210.96300
  • Monoisotopic Mass: 210.963276
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: crystal
  • Density: 1.519
  • Melting Point: 47-51°C
  • Boiling Point: 296°Cat760mmHg
  • Flash Point: 132.8°C
  • Refractive Index: 1.56
  • PSA: 33.02000
  • LogP: 2.35148
  • Solubility: Not determined

2-(2-Bromophenoxy)acetonitrile Security Information

  • Hazardous Material transportation number:UN3439
  • Safety Term:6.1
  • Packing Group:III
  • HazardClass:6.1
  • PackingGroup:III

2-(2-Bromophenoxy)acetonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(2-Bromophenoxy)acetonitrile Pricemore >>

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$ 64.00 2023-04-18
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$ 75.00 2023-04-18
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$ 98.00 2023-04-18
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2-(2-Bromophenoxy)acetonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, 60 °C
Reference
Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones
Kishore, Dakoju Ravi; Satyanarayana, Gedu, Journal of Organic Chemistry, 2022, 87(15), 10158-10172

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt
Reference
Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts
Sallio, Romain; Payard, Pierre-Adrien; Pakulski, Pawel; Diachenko, Iryna; Fabre, Indira; et al, RSC Advances, 2021, 11(26), 15885-15889

2-(2-Bromophenoxy)acetonitrile Raw materials

2-(2-Bromophenoxy)acetonitrile Preparation Products

2-(2-Bromophenoxy)acetonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:90004-90-3)2-(2-Bromophenoxy)acetonitrile
Order Number:A1211661
Stock Status:in Stock
Quantity:25g/10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):327.0/201.0
Email:sales@amadischem.com

2-(2-Bromophenoxy)acetonitrile Related Literature

Additional information on 2-(2-Bromophenoxy)acetonitrile

Comprehensive Overview of 2-(2-Bromophenoxy)acetonitrile (CAS No. 90004-90-3): Properties, Applications, and Industry Insights

2-(2-Bromophenoxy)acetonitrile (CAS No. 90004-90-3) is a specialized organic compound widely recognized for its versatile applications in pharmaceutical intermediates, agrochemical synthesis, and material science. With the growing demand for brominated compounds in research and industrial processes, this chemical has garnered significant attention due to its unique molecular structure, which combines a bromophenoxy group with a reactive acetonitrile moiety. Its CAS number 90004-90-3 serves as a critical identifier for researchers and procurement specialists seeking high-purity reagents.

In recent years, the compound has been linked to advancements in heterocyclic chemistry, particularly in the development of bioactive molecules. A surge in Google searches for terms like "bromophenoxy derivatives in drug discovery" and "acetonitrile applications 2024" reflects its relevance in cutting-edge research. The 2-bromophenoxy segment enhances electrophilic reactivity, making it valuable for C-C coupling reactions, while the nitrile group offers functionalization potential for amide or carboxylic acid synthesis.

From an industrial perspective, CAS 90004-90-3 is frequently discussed in forums addressing green chemistry alternatives. Researchers are exploring solvent-free synthesis routes for such compounds to align with sustainable chemical manufacturing trends. Analytical techniques like HPLC purity testing and NMR characterization are commonly associated with this compound, as evidenced by search queries such as "how to analyze 2-(2-Bromophenoxy)acetonitrile purity".

The thermal stability and solubility profile of 2-(2-Bromophenoxy)acetonitrile make it suitable for high-temperature reactions, a feature highlighted in patents involving electronic material precursors. Its role in constructing liquid crystal molecules has also been investigated, coinciding with rising interest in advanced display technologies. Safety data sheets emphasize standard organic lab handling protocols, avoiding the need for specialized storage beyond anhydrous conditions.

Market analysts note increased procurement of 90004-90-3 by contract research organizations (CROs), driven by pharmaceutical outsourcing trends. The compound's structure-activity relationship (SAR) potential is frequently cited in medicinal chemistry publications, particularly for kinase inhibitor scaffolds. This aligns with PubMed search trends for "bromophenoxy nitrile SAR studies".

Environmental fate studies of brominated aromatic nitriles have gained traction, with biodegradation pathways becoming a hot topic in environmental chemistry circles. Regulatory databases show CAS 90004-90-3 is compliant with major chemical inventories (TSCA, EINECS), though proper wastewater treatment measures are recommended for industrial-scale use.

In analytical chemistry, this compound serves as a reference standard for method development, particularly in reverse-phase chromatography. Laboratory supply platforms report growing demand for small-scale quantities (1-5g) from academic institutions studying aryl ether transformations. The 2-bromo substitution pattern offers distinct electronic effects compared to other halogenated analogs, a nuance frequently explored in computational chemistry simulations.

Emerging applications include its use as a building block for photoactive compounds in organic electronics, responding to industry needs for non-fullerene acceptors in solar cells. Patent analysis reveals a 30% increase in filings mentioning phenoxyacetonitrile derivatives since 2020, indicating strong innovation potential. These developments correspond with search volume spikes for "bromophenoxy materials for OPVs" (organic photovoltaics).

Quality control protocols for 90004-90-3 typically specify >98% purity by GC analysis, with particular attention to residual solvent levels. The compound's crystallization behavior has been documented in several process chemistry publications, offering insights into polymorph control strategies. Such technical details address common queries like "how to purify 2-(2-Bromophenoxy)acetonitrile" in research communities.

From a regulatory standpoint, proper hazard communication for this material focuses on standard organic compound precautions rather than restrictive classifications. This positions CAS 90004-90-3 as a practical choice compared to more stringently regulated brominated compounds. Documentation often references GHS hazard pictograms for appropriate risk management.

The compound's stability under reflux conditions makes it valuable for multistep synthesis, particularly in constructing chiral auxiliaries. Recent literature highlights its utility in asymmetric catalysis systems, responding to pharmaceutical industry demands for enantioselective methodologies. These applications correlate with search trends for "bromophenoxy ligands in catalysis" across scientific databases.

In summary, 2-(2-Bromophenoxy)acetonitrile (CAS 90004-90-3) represents a multifaceted tool for modern chemical research, bridging pharmaceutical development, materials science, and sustainable chemistry initiatives. Its balanced reactivity profile and well-documented properties continue to inspire innovative applications across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90004-90-3)2-(2-Bromophenoxy)acetonitrile
A1211661
Purity:99%/99%
Quantity:25g/10g
Price ($):327.0/201.0
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